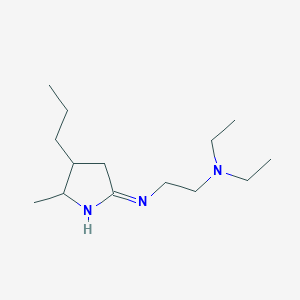
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is a complex organic compound with a unique structure that includes a pyrroline ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrroline precursor, which is then functionalized through a series of reactions including alkylation, amination, and cyclization.
Alkylation: The initial step involves the alkylation of a pyrroline precursor with a suitable alkyl halide under basic conditions.
Amination: The resulting intermediate is then subjected to amination using diethylamine to introduce the diethylaminoethyl group.
Cyclization: Finally, the compound undergoes cyclization to form the desired pyrroline ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrroline derivatives.
Scientific Research Applications
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis with similar amine groups.
Diethylaminoethanethiol: Contains a thiol group instead of a pyrroline ring.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is unique due to its complex structure, which includes a pyrroline ring with multiple substituents
Properties
CAS No. |
74332-91-5 |
|---|---|
Molecular Formula |
C14H29N3 |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N,N-diethyl-2-[(5-methyl-4-propylpyrrolidin-2-ylidene)amino]ethanamine |
InChI |
InChI=1S/C14H29N3/c1-5-8-13-11-14(16-12(13)4)15-9-10-17(6-2)7-3/h12-13H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
FANSOUFKZRTJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=NCCN(CC)CC)NC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















